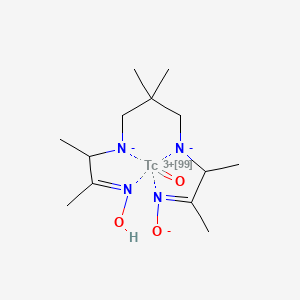
(99M)Tc-hexamethylpropyleneamine oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A gamma-emitting RADIONUCLIDE IMAGING agent used in the evaluation of regional cerebral blood flow and in non-invasive dynamic biodistribution studies and MYOCARDIAL PERFUSION IMAGING. It has also been used to label leukocytes in the investigation of INFLAMMATORY BOWEL DISEASES.
Aplicaciones Científicas De Investigación
Kinetic Analysis and Decomposition
Technetium-99m hexamethylpropyleneamine oxime ([99mTc]HMPAO) is a neutral-lipophilic chelate used in various scientific applications. A study by Hung et al. (1988) analyzed its kinetic behavior, noting that the lipophilic chelate converts to other hydrophilic products over time, affecting its useful lifetime. The rate of decomposition increases with excess stannous ion and at higher pH levels (Hung et al., 1988).
Measurement of Regional Cerebral Blood Flow
A study by Ferbert et al. (1987) highlighted the use of [99mTc]HMPAO for measuring and imaging regional cerebral blood flow (rCBF), particularly in patients with ischemic strokes. This tracer is lipid-soluble, allowing it to cross the blood-brain barrier and provide valuable imaging insights (Ferbert et al., 1987).
Marker of Chemical and Irradiation Lung Injury
Research conducted by Suga et al. (1994) evaluated the potential of 99mTc-HMPAO as a marker for lung injury. In experimental models and clinical investigations, 99mTc-HMPAO demonstrated high uptake in the lungs, suggesting its utility as a sensitive marker for chemical and irradiation lung injury (Suga et al., 1994).
Early Detection of Acute Lung Injury
Audi et al. (2016) used 99mTc-Hexamethylpropyleneamine oxime imaging to detect acute lung injury in rats. They found that HMPAO lung uptake increased in conditions like hyperoxia or lipopolysaccharide treatment, indicating its potential use as a tool for early detection of acute lung injury (Audi et al., 2016).
Cerebral Blood Flow Quantitation in Rats
Suzuki et al. (2017) developed a procedure for quantifying rat cerebral blood flow using 99mTc-HMPAO. Their results suggest the procedure's usefulness for assessing cerebral blood flow in small animal models (Suzuki et al., 2017).
Noninvasive Measurement of Cerebral Blood Flow
Isaka et al. (2000) conducted a study demonstrating that the radioactivity of a venous sample after injecting 99mTc-HMPAO can be used to estimate cerebral blood flow, offering a noninvasive and simple alternative for clinical quantitative CBF studies (Isaka et al., 2000).
Propiedades
Número CAS |
100504-35-6 |
|---|---|
Fórmula molecular |
C12H10Br2F3NO4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



